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Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

A comparative analysis of the next-generation cap-dependent endonuclease inhibitor, AV5124,
reveals its significant antiviral activity against influenza A and B viruses, including strains that
have developed resistance to the approved drug baloxavir marboxil. Notably, the active
metabolite of AV5124, known as AV5116, shows equipotent or greater potency than baloxavir's
active form (baloxavir acid, BXA) against the baloxavir-resistant 138T mutant.

Influenza virus resistance to existing antiviral medications presents a continuous challenge in
seasonal and pandemic preparedness. The emergence of the I38T substitution in the
polymerase acidic (PA) protein of the influenza virus has been linked to reduced susceptibility
to baloxavir, a first-in-class cap-dependent endonuclease inhibitor.[1][2] This has spurred the
development of novel antivirals capable of overcoming this resistance mechanism. AV5124, a
structural analogue of baloxavir, has emerged as a promising candidate, demonstrating robust
efficacy in preclinical studies against both wild-type and baloxavir-resistant influenza strains.[3]

[4]

Comparative Efficacy of AV5116 and Baloxavir Acid
(BXA)

In vitro studies highlight the superior or comparable performance of AV5116, the active
metabolite of AV5124, against various influenza strains, including those carrying the 138T
mutation that confers resistance to baloxavir.
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In Vitro Susceptibility in MDCK Cells

The antiviral activity of Av5116 and BXA was assessed using plaque-reduction assays in
Madin-Darby canine kidney (MDCK) cells. The 50% effective concentration (EC50) values,
which represent the concentration of the drug that inhibits viral replication by 50%, were
determined for influenza A and B virus strains with and without the I38T PA substitution.
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Data synthesized from a 2020 study published in the Journal of Antimicrobial Chemotherapy.[4]

Notably, AV5116 was significantly more potent than BXA in inhibiting the replication of the
baloxavir-resistant A(HLN1)pdmOQ9 strain carrying the 138T mutation.[4] While a similar trend
was observed for the A(H3N2) I38T mutant, the difference was not statistically significant.[4]

Inhibition of Polymerase Activity
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Further investigations into the mechanism of action involved cell-free assays to measure the
inhibition of the influenza virus polymerase complex. These experiments confirmed that
AV5116 was more effective than BXA at reducing the polymerase activity of influenza A virus
with the baloxavir-resistant 138T substitution.[4]

In Vivo Protective Efficacy in a Mouse Model

The therapeutic potential of AV5124 was evaluated in a lethal challenge mouse model using
the A(HIN1)pdmO9 influenza virus. BALB/c mice were infected with the virus and subsequently
treated with AV5124 or baloxavir marboxil (BXM).

Treatment Group Dose (mg/kg) Survival Rate (%)
AV5124 20 60%

50 100%

Baloxavir Marboxil (BXM) 20 80%

50 90%

Data from a 2020 study in BALB/c mice.[4]

Treatment with AV5124 demonstrated a dose-dependent increase in survival rates, with a 50
mg/kg dose providing complete protection against mortality.[4] This indicates the promising in
vivo efficacy of AV5124 as an anti-influenza therapeutic agent.

Mechanism of Action: Targeting the Cap-Dependent
Endonuclease

Both AV5124 (via its active metabolite AV5116) and baloxavir function by inhibiting the cap-
dependent endonuclease activity of the viral polymerase acidic (PA) protein.[5][6] This enzyme
is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps of host cell
messenger RNAs (MRNAS) to use as primers for the synthesis of its own viral mMRNAs.[5] By
blocking this process, these drugs effectively halt viral gene transcription and replication.
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Figure 1. Mechanism of action of AV5124 and baloxauvir.
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Experimental Protocols
In Vitro Antiviral Susceptibility Testing (Plaque-
Reduction Assay)

Madin-Darby canine kidney (MDCK) cells were used to assess the antiviral activity of the
compounds. Confluent cell monolayers were infected with influenza A or B viruses. The
infected cells were then overlaid with medium containing various concentrations of the test
compounds (AV5116 or BXA). After incubation to allow for plaque formation, the cells were
fixed and stained. The number of plaques at each drug concentration was counted, and the
EC50 value was calculated as the drug concentration that reduced the number of plaques by
50% compared to the untreated control.[4]

In Vivo Efficacy in a Lethal Challenge Mouse Model

Female BALB/c mice were intranasally infected with a lethal dose of influenza A(HLN1)pdmQ9
virus. Treatment with AV5124 or baloxavir marboxil (BXM) was initiated post-infection. The
compounds were administered orally at doses of 20 mg/kg and 50 mg/kg. The mice were
monitored daily for signs of illness, weight loss, and survival over a period of time. The
protective efficacy of the compounds was determined by the survival rate of the treated mice
compared to a placebo group.[4]
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Figure 2. Experimental workflow for antiviral efficacy testing.

Conclusion

AV5124 represents a significant advancement in the development of influenza antiviral
therapies. Its active metabolite, AV5116, demonstrates potent inhibitory activity against a range
of influenza viruses, including the baloxavir-resistant 138T mutant.[3][4] The in vivo data further
supports its potential as an effective treatment for influenza, with a high survival rate observed
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in mouse models.[4] The continued development of AV5124 is warranted to address the
evolving landscape of antiviral resistance and to provide a new therapeutic option for the
management of seasonal and pandemic influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://www.benchchem.com/product/b15568406?utm_src=pdf-body
https://www.benchchem.com/product/b15568406?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9157400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9505253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9505253/
https://www.researchgate.net/publication/348019029_Synthesis_inhibitory_activity_and_oral_dosing_formulation_of_AV5124_the_structural_analogue_of_influenza_virus_endonuclease_inhibitor_baloxavir
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-baloxavir-marboxil
https://pmc.ncbi.nlm.nih.gov/articles/PMC6336199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6336199/
https://www.benchchem.com/product/b15568406#efficacy-of-av5124-against-baloxavir-resistant-i38t-mutant
https://www.benchchem.com/product/b15568406#efficacy-of-av5124-against-baloxavir-resistant-i38t-mutant
https://www.benchchem.com/product/b15568406#efficacy-of-av5124-against-baloxavir-resistant-i38t-mutant
https://www.benchchem.com/product/b15568406#efficacy-of-av5124-against-baloxavir-resistant-i38t-mutant
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing
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